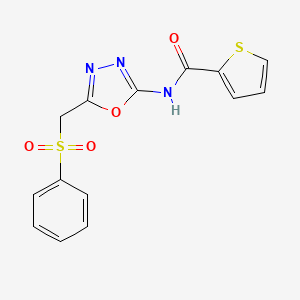

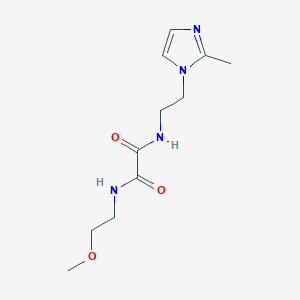

N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide, also known as Ro 15-4513, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound was first synthesized in the 1980s and has since been used in a variety of studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Thiacalix[4]arene Derivatives Bearing Imidazole Units

Research on thiacalix[4]arene derivatives that contain imidazole moieties has shown their application as ditopic receptors for metal ions and extractants for dichromate anions. These compounds demonstrate the versatility of imidazole units in creating complex structures with specific binding properties, which could be relevant for environmental cleanup or selective ion transport processes (Zhao et al., 2016).

Pd(II)-Catalyzed Oxidative Double Cyclization

A study involving the Pd(II)-catalyzed oxidative double cyclization of diethynes to form indolobenzothiazine S,S-dioxides showcases the potential for imidazole derivatives to engage in complex chemical transformations. This process highlights the role of imidazole derivatives in synthesizing heterocyclic compounds, which could have applications in materials science or pharmaceuticals (Ha et al., 2015).

Material Science and Catalysis

- Encapsulation of Molybdenum(VI) Complex: The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, serving as a reusable catalyst for the oxidation of alcohols and hydrocarbons, illustrates the potential for imidazole-related compounds in catalysis. Such applications could be significant for developing more efficient and environmentally friendly catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).

Corrosion Inhibition

- Corrosion Inhibition Properties: A study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid provides insight into the protective potential of imidazole derivatives against corrosion. This application is critical for industries dealing with metal preservation and could indicate the utility of "N1-(2-methoxyethyl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide" in similar contexts (Ammal, Prajila, & Joseph, 2018).

Propriétés

IUPAC Name |

N'-(2-methoxyethyl)-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3/c1-9-12-3-6-15(9)7-4-13-10(16)11(17)14-5-8-18-2/h3,6H,4-5,7-8H2,1-2H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKOTEOBBWFSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)

![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)

![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)

![(5-phenylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2689739.png)

![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2689742.png)